molecular formula C12H11BrN2O B1481126 4-Bromo-6-(1-phenoxyethyl)pyrimidine CAS No. 2091635-80-0

4-Bromo-6-(1-phenoxyethyl)pyrimidine

Cat. No.: B1481126
CAS No.: 2091635-80-0
M. Wt: 279.13 g/mol
InChI Key: WUXVOWXQWKRZQP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-6-(1-phenoxyethyl)pyrimidine involves weak intermolecular forces like π···π, CH···π interactions along with Br···Br interaction . A DFT computational exploration of the optimized molecular geometry closely correlated with that of the crystal geometry .

Scientific Research Applications

Antiviral Activity and Biological Evaluation

One study detailed the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which exhibited marked inhibitory activity against retroviruses, demonstrating the potential of pyrimidine derivatives in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). This study showcases the application of pyrimidine derivatives in developing compounds with specific biological activities.

Analgesic, Anti-pyretic, and DNA Cleavage Activities

Another research explored novel pyrimidine derivatives of the coumarin moiety for their analgesic, anti-pyretic, and DNA cleavage activities. The study found that certain compounds exhibited significant analgesic and anti-pyretic activities, comparable with standard drugs, and increased DNA cleavage activities, highlighting the therapeutic potential of pyrimidine derivatives (Keri, Hosamani, Shingalapur, & Hugar, 2010).

Photochemical Studies

Research on the photochemical behavior of pyrimidine derivatives, including the measurement of pyrimidine (6-4) photoproducts in DNA, presents an application in understanding DNA damage and repair mechanisms. These studies provide insights into the sequence effect on the formation of bipyrimidine (6-4) photoproducts, relevant in fields like photobiology and the development of photoprotective agents (Douki, Voituriez, & Cadet, 1995).

Synthesis of Novel Compounds

The synthesis of novel pyrimidine derivatives, such as 6-bromo-4-chlorothieno[2,3-d]pyrimidine, demonstrates the chemical versatility and potential applications of these compounds in creating materials with desired properties. This includes scalable synthesis methods for intermediates useful in further chemical transformations (Bugge, Skjønsfjell, Willumsen, Sundby, & Hoff, 2014).

Antimicrobial and Antinociceptive Effects

Studies on the synthesis and evaluation of substituted pyrimidines for antibacterial and antinociceptive effects underscore the medicinal chemistry applications of pyrimidine derivatives. These compounds have been shown to exhibit antimicrobial activity against various strains and significant antinociceptive responses, suggesting their potential as therapeutic agents (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).

Electronic and Optical Properties

Research into the electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives highlights the relevance of pyrimidine compounds in materials science, especially for applications in nonlinear optics and electronic devices. This area explores the structural parameters and electronic properties of pyrimidine derivatives, indicating their potential in developing new materials with desirable electronic and optical characteristics (Hussain et al., 2020).

Future Directions

Pyrimidines, including 4-Bromo-6-(1-phenoxyethyl)pyrimidine, have been recognized as valuable compounds in the treatment of various diseases, including cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in recent years . The future direction in this field is likely to involve the development of more potent and efficacious drugs with pyrimidine scaffold .

Properties

IUPAC Name

4-bromo-6-(1-phenoxyethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-9(11-7-12(13)15-8-14-11)16-10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXVOWXQWKRZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=N1)Br)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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